molecular formula C10H7ClN4O B5818099 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-4-methyl-1,2,5-oxadiazole

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-4-methyl-1,2,5-oxadiazole

Cat. No.: B5818099
M. Wt: 234.64 g/mol
InChI Key: GMLHKGIXBFOKME-UHFFFAOYSA-N
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Description

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that features a unique structure combining an imidazo[1,2-a]pyridine ring with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-4-methyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with α-bromoketones, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and cleavage of carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-4-methyl-1,2,5-oxadiazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid hydrochloride
  • 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
  • 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride

Uniqueness

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-4-methyl-1,2,5-oxadiazole is unique due to its specific combination of an imidazo[1,2-a]pyridine ring with an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new therapeutic applications and developing innovative materials .

Properties

IUPAC Name

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-4-methyl-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O/c1-6-10(14-16-13-6)8-5-15-4-7(11)2-3-9(15)12-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHKGIXBFOKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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